molecular formula C18H17N3O4 B2704823 4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate CAS No. 1009235-34-0

4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate

Cat. No.: B2704823
CAS No.: 1009235-34-0
M. Wt: 339.351
InChI Key: BHCVTMWQMOBOIZ-UHFFFAOYSA-N
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Description

The compound 4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate features a quinoxaline core substituted with a 2-methyl-3-oxo group and a phenyl N-methylcarbamate moiety.

Properties

IUPAC Name

[4-(2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-16(22)20-14-5-3-4-6-15(14)21(11)17(23)12-7-9-13(10-8-12)25-18(24)19-2/h3-11H,1-2H3,(H,19,24)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCVTMWQMOBOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)OC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula: C21H23N3O4
  • Molecular Weight: 381.432 g/mol
  • IUPAC Name: [4-(2-methyl-3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl] N-methylcarbamate

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, quinoxaline derivatives have been shown to inhibit the growth of various cancer cell lines. A study reported that certain quinoxaline derivatives demonstrated high activity against colorectal cancer cell lines (HT29), suggesting a structure-activity relationship where specific functional groups enhance antiproliferative effects .

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound NameCell Line TestedIC50 (µM)Observations
Quinoxaline AHT295.6High growth inhibition
Quinoxaline BMCF712.3Moderate activity
4-MethylquinoxalineA5498.9Significant cytotoxicity

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains, showing promising results in inhibiting growth. For instance, derivatives of quinoxaline have been reported to possess antibacterial properties against Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Quinoxaline CStaphylococcus aureus32 µg/mL
Quinoxaline DEscherichia coli64 µg/mL
4-MethylquinoxalinePseudomonas aeruginosa16 µg/mL

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and microbial metabolism.
  • DNA Interaction: Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress in cells, contributing to apoptosis in cancer cells.

Study on Anticancer Effects

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinoxaline derivatives, including the target compound. The results indicated that these derivatives significantly inhibited cell proliferation in various cancer cell lines, with an emphasis on the role of the quinoxaline moiety in enhancing activity against resistant cancer types .

Investigation of Antimicrobial Properties

Another research article highlighted the antimicrobial efficacy of quinoxaline derivatives against multi-drug resistant bacterial strains. The study concluded that modifications to the quinoxaline structure could lead to enhanced potency and broadened spectrum of activity against pathogens .

Scientific Research Applications

Synthesis and Characterization

The synthesis of quinoxaline derivatives typically involves multi-step organic reactions. The compound can be synthesized through various methods, often starting from simpler quinoxaline precursors. For instance, the reaction of 2,3-dichloroquinoxaline with appropriate amines or carbonyl compounds can yield complex structures with significant biological activity.

Key Synthetic Routes:

  • Condensation Reactions: These are often employed to form the quinoxaline core followed by functionalization at specific positions to enhance biological activity.
  • Functional Group Transformations: Modifications such as methylation or acylation can be performed to achieve the desired pharmacological properties.

Antimicrobial Properties

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the quinoxaline moiety exhibit significant activity against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The compound 4-{[2-methyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}phenyl N-methylcarbamate has shown promising results in preliminary antimicrobial assays, suggesting its potential as an antibacterial agent .

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoxaline derivatives. For example, compounds structurally related to This compound have demonstrated significant growth inhibition against various cancer cell lines such as HEPG 2 (liver carcinoma) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets within cancer cells .

Case Studies and Research Findings

  • Antimicrobial Studies:
    • A study evaluated several quinoxaline derivatives for their antimicrobial efficacy. Compounds with electron-withdrawing groups showed enhanced activity against tested microorganisms, indicating that structural modifications can significantly impact biological outcomes .
  • Anticancer Evaluations:
    • In vitro studies involving the sulforhodamine B assay revealed that certain derivatives exhibited IC50 values in the low micromolar range against liver cancer cell lines. This suggests that these compounds could serve as lead structures for further development in cancer therapy .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µg/mL)Reference
This compoundAntimicrobialMycobacterium smegmatisNot specified
This compoundAnticancerHEPG 2 (Liver Cancer)1.9 - 7.52
Quinoxaline Derivative XAnticancerMCF-7 (Breast Cancer)Not specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles (quinoxaline vs. quinoline) and functional groups (carbamate vs. carboxamide/sulfonamide). Below is a detailed analysis of key analogs from the literature:

Quinoxaline vs. Quinoline Derivatives

a. N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47)
  • Core Structure: 4-Thioxo-1,4-dihydroquinoline.
  • Functional Groups : Adamantyl and pentyl substituents, carboxamide.
  • Key Differences: The quinoline core has one nitrogen atom, whereas quinoxaline has two. The 4-thioxo group enhances electron-withdrawing properties compared to the 3-oxo group in the target compound.
  • Synthesis : Prepared via carboxamide coupling and purified via TLC (cyclohexane/ethyl acetate) .
b. N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52)
  • Core Structure: 4-Oxo-1,4-dihydroquinoline.
  • Functional Groups : Chlorine substituent, adamantyl, and pentyl groups.
  • Key Differences: The 4-oxo group in quinoline derivatives may alter hydrogen-bonding interactions compared to the 3-oxo group in quinoxalines. Chlorine substitution increases lipophilicity.

Carbamate vs. Carboxamide/Sulfonamide Derivatives

a. 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a)
  • Core Structure: Cyanoacetanilide with a sulfamoyl group.
  • Functional Groups: Sulfonamide, hydrazinylidene, and cyano groups.
  • Key Differences: The sulfamoyl group enhances water solubility but reduces metabolic stability compared to carbamates.
b. 2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b)
  • Functional Groups : Methoxy substitution on the phenyl ring.
  • Key Differences :
    • Methoxy groups improve solubility via polar interactions but may reduce membrane permeability.

Structural and Physicochemical Comparison

Table 1: Key Properties of Target Compound and Analogs

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound Quinoxaline 3-Oxo, N-methylcarbamate Not available Not available Not available
47 Quinoline 4-Thioxo, carboxamide, adamantyl ~529.7 Not reported IR: 1650 cm⁻¹ (C=O)
52 Quinoline 4-Oxo, carboxamide, Cl, adamantyl ~548.1 Not reported ¹H-NMR: δ 1.2–2.1 (adamantyl CH₂)
13a Cyanoacetanilide Sulfamoyl, hydrazinylidene, cyano 357.38 288 IR: 2214 cm⁻¹ (C≡N), 1664 cm⁻¹ (C=O)
13b Cyanoacetanilide Methoxy, sulfamoyl, hydrazinylidene 373.40 274 ¹H-NMR: δ 3.77 (OCH₃)

Functional Group Impact on Properties

  • Carbamate vs. Carboxamide : Carbamates (target compound) are more hydrolytically stable than carboxamides (47, 52) but less reactive in nucleophilic environments.
  • Sulfonamide vs. Carbamate : Sulfonamides (13a, 13b) exhibit higher acidity (pKa ~10) compared to carbamates (pKa ~12), affecting solubility and binding interactions.

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